molecular formula C11H7NO4 B12524778 Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- CAS No. 655249-79-9

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Cat. No.: B12524778
CAS No.: 655249-79-9
M. Wt: 217.18 g/mol
InChI Key: IRPVYMGHZWBZJR-UHFFFAOYSA-N
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Description

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a cyclobutenone ring, which contributes to its distinct chemical properties.

Properties

CAS No.

655249-79-9

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzamide

InChI

InChI=1S/C11H7NO4/c12-11(16)6-3-1-5(2-4-6)7-8(13)10(15)9(7)14/h1-4,13H,(H2,12,16)

InChI Key

IRPVYMGHZWBZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C2=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzamide derivatives with cyclobutenone intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or cyclobutenone moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
  • Benzamide, 2-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Uniqueness

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to its specific substitution pattern on the benzamide core and the presence of the cyclobutenone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-, also known by its CAS number 655249-79-9, is a compound of interest due to its unique structural attributes and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies supported by research findings.

Chemical Structure and Properties

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has the following properties:

PropertyValue
CAS No. 655249-79-9
Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
IUPAC Name 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzamide
InChI Key IRPVYMGHZWBZJR-UHFFFAOYSA-N

The compound features a benzamide core with a cyclobutenone ring, which contributes to its distinct chemical properties and potential interactions with biological targets.

The biological activity of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to diverse biological effects.

Notably, the compound has been investigated for its potential antimicrobial and anticancer properties. Its mechanism may involve:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation: Interacting with specific receptors to influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzamide derivatives can exhibit significant antimicrobial properties. A study focusing on related compounds revealed that certain benzamide derivatives demonstrated effective inhibition against various bacterial strains. The specific biological activity of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- in this context remains to be fully elucidated but suggests a promising avenue for further exploration.

Neuroprotective Effects

Benzamide has been shown to possess neuroprotective effects in various models. For instance:

  • In vitro studies indicated that benzamide derivatives could protect primary neurons from excitotoxicity induced by amino acids.
  • In vivo studies demonstrated that benzamide acts as an inhibitor of PARP (Poly(ADP-ribose) polymerase), which is crucial in cellular stress responses. An IC50 value of 3.3 μM was reported for its inhibitory activity on PARP .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzamides:

  • Heart Failure Model: A study evaluated the effects of a derivative similar to Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- on heart failure using an ischemia-reperfusion injury model. The findings indicated that the compound reduced infarct area and improved left ventricular pressure (LVP) through modulation of M2-muscarinic receptors and nitric oxide synthase activation .
  • Neurotoxicity Protection: Research highlighted the neuroprotective role of benzamide in models of neurotoxicity. It was shown to significantly reduce apoptotic neuron counts and promote neuronal survival under stress conditions .

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